molecular formula C22H24N2O3S2 B2775303 3-(N-methyl4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide CAS No. 1116017-52-7

3-(N-methyl4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2775303
CAS No.: 1116017-52-7
M. Wt: 428.57
InChI Key: JLDJTKOXHXXTEG-UHFFFAOYSA-N
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Description

3-(N-methyl4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by its unique structure, which includes a thiophene ring, a sulfonyl group, and an amide linkage

Properties

IUPAC Name

3-[methyl-(4-methylphenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-15(2)17-7-9-18(10-8-17)23-22(25)21-20(13-14-28-21)24(4)29(26,27)19-11-5-16(3)6-12-19/h5-15H,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDJTKOXHXXTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-methyl4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Amidation Reaction: The final step involves the coupling of the sulfonylated thiophene with the appropriate amine and carboxylic acid derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(N-methyl4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiophene structures exhibit anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, studies have shown that thiophene derivatives can interfere with cellular signaling pathways crucial for cancer cell proliferation .

Antimicrobial Properties

The sulfonamide group is known for its antibacterial effects. Compounds similar to 3-(N-methyl-4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide have demonstrated effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, inhibitors targeting the 2C-methyl-D-erythritol 4-phosphate (MEP) pathway have shown promise as anti-infective agents . The structural similarity of this compound to known inhibitors suggests it may also possess similar inhibitory effects.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Such activities could position it as a candidate for treating inflammatory diseases .

Structural Characteristics

The unique structure of 3-(N-methyl-4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide allows for diverse interactions with biological targets. The thiophene ring enhances lipophilicity, potentially improving bioavailability and cellular uptake .

Case Study: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiophene derivatives, including the compound , and assessed their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth, suggesting that modifications to the thiophene structure can enhance anticancer activity .

Case Study: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial efficacy of sulfonamide-containing compounds against resistant bacterial strains. The study found that the compound exhibited notable antibacterial activity, indicating its potential as a lead compound in antibiotic development .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits tumor growth; induces apoptosis
Antimicrobial PropertiesEffective against various bacterial strains
Enzyme InhibitionPotential inhibitor of MEP pathway
Anti-inflammatory EffectsModulates cytokine production

Mechanism of Action

The mechanism of action of 3-(N-methyl4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein-coupled receptors (GPCRs).

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar aromatic structure but different functional groups.

    4,4’-Difluorobenzophenone: Another aromatic compound with distinct functional groups and applications.

Uniqueness

3-(N-methyl4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring, sulfonyl group, and amide linkage, which confer specific chemical reactivity and biological activity not found in the similar compounds listed above.

Biological Activity

3-(N-methyl4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide, with CAS number 1115933-67-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and related studies.

The molecular formula of this compound is C22H24N2O3S2C_{22}H_{24}N_{2}O_{3}S_{2}, with a molecular weight of approximately 428.57 g/mol. The structure features a thiophene ring, which is known for its role in various biological activities due to its aromatic nature.

PropertyValue
CAS Number1115933-67-9
Molecular FormulaC22H24N2O3S2
Molecular Weight428.57 g/mol

The biological activity of thiophene derivatives often involves interactions with cellular targets that influence apoptosis and cell proliferation. For instance, studies have shown that thiophene-2-carboxamide derivatives can induce apoptotic cell death through the activation of caspases and mitochondrial dysfunction. In particular, the compound has been noted for its ability to induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and promoting DNA fragmentation .

Anticancer Activity

Recent research highlights the anticancer properties of thiophene derivatives, including the compound . A study demonstrated that related thiophene carboxamide derivatives exhibited significant antiproliferative effects against various human tumor cell lines, including K562 chronic myelogenous leukemia cells. Treatment with submicromolar concentrations was sufficient to trigger lethal damage within a short exposure time .

Case Studies

  • Apoptosis Induction : In a study involving compound 8 (similar to our compound), treatment at 2.5 μM for 3-6 hours resulted in significant apoptosis in K562 cells, characterized by caspase activation and DNA fragmentation .
  • Cell Line Testing : The compound's effectiveness was evaluated against Hep3B cancer cells, revealing an IC50 value of 5.46 µM, indicating potent activity comparable to established chemotherapeutics like colchicine .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with other thiophene derivatives:

Compound NameIC50 (µM)Mechanism of Action
Compound 82.5Apoptosis via caspase activation
Compound 2b5.46Disruption of tubulin dynamics
Compound CA-4~10Microtubule destabilization

Antioxidant and Antibacterial Activity

In addition to anticancer properties, thiophene derivatives have also shown antioxidant and antibacterial activities. For example, some compounds demonstrated significant inhibition against pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa, highlighting their potential as therapeutic agents beyond oncology .

Q & A

What are the optimal synthetic routes for 3-(N-methyl-4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?

Basic Research Focus:
The synthesis typically involves multi-step reactions, starting with the thiophene core formation via Paal-Knorr cyclization or Gewald reaction using 1,4-diketones and sulfur sources . Subsequent steps include sulfonamide coupling (e.g., using 4-methylbenzenesulfonyl chloride) and carboxamide functionalization with 4-(propan-2-yl)aniline.
Key Variables:

  • Temperature : Higher temperatures (>80°C) during cyclization improve thiophene ring formation but may increase side products.
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance substitution reactions on the thiophene ring .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final compound with >95% purity .

How can researchers resolve contradictions in reported biological activities of this compound across different assays?

Advanced Research Focus:
Discrepancies in biological data (e.g., IC₅₀ values in enzyme inhibition assays) may arise from assay conditions (pH, solvent) or target specificity.
Methodological Recommendations:

  • Dose-Response Validation : Perform assays in triplicate with standardized DMSO concentrations (<1% v/v) to minimize solvent interference .
  • Target Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity to β-catenin or other reported targets .
  • Control Compounds : Include structurally similar analogs (e.g., thiophene-2-carboxamides without sulfonamide groups) to isolate functional group contributions .

What spectroscopic and computational methods are most reliable for characterizing this compound’s structure?

Basic Research Focus:

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substitution patterns on the thiophene ring and sulfonamide linkages. Key signals include:
    • Thiophene C2 carbonyl at ~165 ppm (¹³C) .
    • Sulfonamide N-methyl protons at δ 2.8–3.2 ppm (¹H) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass verification (e.g., C₂₃H₂₅N₂O₃S₂⁺ requires m/z 465.1245) ensures molecular integrity .
  • Computational Validation : Density functional theory (DFT) optimizes geometry and predicts vibrational frequencies (IR) for comparison with experimental data .

How can researchers design experiments to probe the compound’s mechanism of action in modulating β-catenin signaling?

Advanced Research Focus:

  • Pathway Analysis : Use Western blotting to track β-catenin degradation (e.g., phosphorylated β-catenin levels) in Wnt-activated cell lines (HEK293T or SW480) .
  • Gene Knockdown : CRISPR/Cas9-mediated deletion of β-catenin or its co-factors (e.g., APC) validates target specificity.
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify binding pockets and critical residues (e.g., Lys435 or Asp390 in β-catenin) .

What strategies mitigate solubility challenges during in vitro and in vivo studies?

Basic Research Focus:

  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Derivatization : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, followed by enzymatic cleavage in target tissues .
  • Particle Size Reduction : Nano-milling (<200 nm) increases surface area and dissolution rates for oral administration studies .

How do structural modifications to the thiophene ring or sulfonamide group affect bioactivity?

Advanced Research Focus:

  • SAR Studies : Synthesize analogs with:
    • Halogen substitutions (e.g., Cl or F) at the thiophene C5 position to enhance metabolic stability .
    • Bulky substituents (e.g., tert-butyl) on the sulfonamide to sterically hinder off-target interactions .
  • Activity Cliffs : Compare IC₅₀ values in enzyme inhibition assays to identify critical substituents. For example, replacing the N-methyl group with ethyl reduces β-catenin binding by 50% .

What are the best practices for validating purity and stability in long-term storage?

Basic Research Focus:

  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) monitor hydrolysis of the carboxamide group .
  • HPLC Methods : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm to detect impurities <0.1% .
  • Lyophilization : Store lyophilized powder under argon at -20°C to prevent oxidation of the thiophene ring .

How can computational models predict metabolic pathways and potential toxicity?

Advanced Research Focus:

  • ADMET Prediction : Tools like SwissADME or Mold² simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of the isopropyl group) .
  • Toxicity Profiling : Use ProTox-II to assess hepatotoxicity risks based on structural alerts (e.g., sulfonamide-related hypersensitivity) .
  • Metabolite Identification : LC-MS/MS analysis of rat plasma identifies major metabolites (e.g., sulfonic acid derivatives) for further toxicity screening .

What experimental designs optimize high-throughput screening (HTS) for this compound’s derivatives?

Advanced Research Focus:

  • Library Design : Combine combinatorial chemistry (e.g., Suzuki-Miyaura coupling for aryl substitutions) with parallel synthesis for 100+ analogs .
  • Automated Assays : Use 384-well plates and robotic liquid handlers to screen for kinase inhibition (e.g., EGFR, HER2) at 10 µM concentrations .
  • Data Analysis : Apply machine learning (e.g., random forest models) to correlate structural features with bioactivity .

How can researchers address discrepancies between in silico predictions and experimental binding data?

Advanced Research Focus:

  • Force Field Refinement : Adjust AMBER or CHARMM parameters to better model sulfonamide-protein van der Waals interactions .
  • Crystallography : Solve co-crystal structures (e.g., with β-catenin) to validate docking poses and identify water-mediated hydrogen bonds .
  • Free Energy Calculations : Use MM/PBSA or MM/GBSA to quantify binding energy contributions from specific residues .

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